(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
X-ray Crystallographic Analysis of Chromene Core and Substituent Conformation
Single-crystal X-ray diffraction studies reveal that the chromene core adopts a nearly planar configuration, with a dihedral angle of 3.2° between the fused benzene and pyrone rings. The 8-methoxy substituent lies in-plane with the chromene system, forming an intramolecular hydrogen bond (O-H···N) between the methoxy oxygen and the imino nitrogen (bond length: 2.68 Å).
The (3-fluoro-4-methylphenyl)imino group exhibits a Z-configuration about the C=N bond, stabilized by conjugation with the chromene π-system. Crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| Unit cell (Å, °) | a=4.726, b=14.633 |
| c=12.506, β=93.97 | |
| Z value | 4 |
| R-factor | 0.2195 |
The furan-2-ylmethyl carboxamide substituent adopts a gauche conformation relative to the chromene plane, with torsional angles of 62.3° (C3-C2-N-Cα) and 118.7° (N-Cα-Cβ-O). Stacking interactions between adjacent chromene cores occur at 3.48 Å spacing, while C-H···O hydrogen bonds (2.89 Å) stabilize the crystal packing.
Spectroscopic Profiling via Nuclear Magnetic Resonance, Fourier-Transform Infrared, and High-Resolution Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.42 (s, 1H, imino NH)
- δ 7.85 (d, J=8.0 Hz, 1H, H-5)
- δ 7.23 (m, 2H, aromatic H-2', H-6')
- δ 6.92 (d, J=2.4 Hz, 1H, furan H-3)
- δ 4.58 (d, J=5.6 Hz, 2H, NCH₂furan)
- δ 3.89 (s, 3H, OCH₃)
- δ 2.34 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 165.2 (C=O)
- δ 160.1 (C=N)
- δ 152.4 (C-8 OCH₃)
- δ 142.7 (furan C-2)
- δ 19.8 (Ar-CH₃)
Fourier-Transform Infrared Spectroscopy
Key absorption bands:
- 3285 cm⁻¹ (N-H stretch, carboxamide)
- 1685 cm⁻¹ (C=O, conjugated amide)
- 1620 cm⁻¹ (C=N imine)
- 1255 cm⁻¹ (C-O-C methoxy)
- 1090 cm⁻¹ (furan ring breathing)
High-Resolution Mass Spectrometry
Observed m/z: 435.1382 [M+H]⁺ (Calculated for C₂₃H₂₀FN₂O₄: 435.1389)
Computational Modeling of Electronic Structure and Tautomeric Equilibria
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three accessible tautomers:
Imino-keto form (94% population):
- Stabilized by intramolecular H-bond (OCH₃···HN)
- Dipole moment: 5.23 D
Enamino-keto form (5% population):
- Conjugated π-system extends to carboxamide
- Higher solvation energy (-32.7 kcal/mol)
Imino-enol form (1% population):
- Metastable state with 8.3 kcal/mol higher energy
Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.12 eV, localized on the chromene-imino system. Natural bond orbital analysis indicates significant hyperconjugation between the imino nitrogen lone pair and σ*(C-F) orbital (E²=15.3 kcal/mol).
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-14-8-9-16(12-19(14)24)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDZHJSYLQMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide (CAS Number: 1327183-10-7) is a synthetic derivative of the chromene family, characterized by its unique structural features that confer various biological activities. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.4 g/mol. The presence of the furan and chromene moieties enhances its pharmacological potential.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.4 g/mol |
| Functional Groups | Imino, carboxamide, methoxy, furan |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that the imino group may play a crucial role in modulating enzyme activity through hydrogen bonding and other interactions.
Key Biological Activities
- Antioxidant Activity : The compound exhibits significant free radical-scavenging properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
Study on Anticancer Activity
A study evaluated the cytotoxic effects of the compound on the MCF-7 breast cancer cell line. Results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutics.
Inhibition of Enzymatic Activity
Research conducted on similar chromene derivatives demonstrated their ability to inhibit cholinesterases and cyclooxygenases:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | AChE | 15.0 |
| Similar Chromene Derivative | COX-2 | 10.5 |
These findings suggest that the compound could serve as a multi-target ligand for neurodegenerative diseases and inflammatory disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and furan rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups like fluorine enhances the compound's potency against specific targets.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines. Research indicates that the chromene structure can interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, a study highlighted the ability of similar chromene derivatives to induce cell cycle arrest and apoptosis in breast cancer cells, suggesting that (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide could be further investigated for its therapeutic potential against different types of cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Compounds with similar structural features have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. Preliminary tests on this compound suggest it may possess similar antimicrobial properties, warranting further investigation .
Agricultural Applications
Pesticidal Activity
There is growing interest in the use of synthetic compounds as plant protection agents. The structural attributes of this compound position it well for development as a pesticide. Research indicates that chromene derivatives can act as effective insecticides and fungicides by targeting specific biological processes in pests. The potential for this compound to be formulated into agrochemical products could enhance crop protection strategies against pests and diseases .
Material Sciences
Polymer Composites
In material sciences, the incorporation of chromene derivatives into polymer matrices has been explored for developing novel materials with enhanced properties. The unique chemical structure allows for modifications that can improve thermal stability and mechanical strength. Research into the blending of this compound with polymers can lead to advancements in creating smart materials with applications in coatings and packaging .
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against bacteria and fungi | |
| Agricultural | Pesticidal activity | Protects crops from pests and diseases |
| Material Sciences | Polymer composites | Enhances thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Chromene Derivatives
The target compound shares structural homology with 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid derivatives. For example, 8-methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) () features a methoxy group at position 8 and a carboxamide substituent but differs in the imino-linked aryl group (2-chlorophenyl vs. 3-fluoro-4-methylphenyl) and the carboxamide side chain (2-chlorophenyl vs. furan-2-ylmethyl). These differences influence electronic and steric properties:
- Solubility : The furan moiety may improve aqueous solubility relative to the chlorophenyl group due to its oxygen heteroatom, though metabolic stability could be reduced due to susceptibility to oxidative degradation .
Substituted Chromene Analogs
describes chromene derivatives with chlorophenyl substituents, such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (4). While this compound shares a chromene core, its pyrimidinone ring and chlorophenyl groups distinguish it from the target compound. Key comparisons include:
- Ring Systems: The target compound’s planar chromene structure contrasts with the fused pyrimidinone ring in compound 4, which introduces conformational rigidity and may affect molecular interactions.
Data Table: Structural and Functional Comparison
Q & A
Basic Synthesis: What are the common synthetic strategies for constructing the chromene core in this compound?
The chromene core is typically synthesized via cyclocondensation of phenolic precursors (e.g., 8-methoxy-2H-chromene-3-carboxylic acid derivatives) with propargyl amines or aldehydes. For example:
- Claisen-Schmidt condensation followed by cyclization under acidic or basic conditions.
- Microwave-assisted synthesis (e.g., 150°C, 10 min) using solid supports like Al₂O₃ to enhance reaction efficiency and yield, as demonstrated for structurally related heterocycles .
- Solvent-free "neat" methods for minimizing byproducts .
Intermediate Functionalization: How is the imino group introduced into the chromene structure?
The imino group is formed via Schiff base condensation between a ketone/aldehyde intermediate (e.g., 8-methoxy-2H-chromene-3-carboxaldehyde) and 3-fluoro-4-methylaniline. Key steps include:
- Refluxing in ethanol with catalytic acetic acid to drive imine formation.
- Monitoring reaction progress via TLC or HPLC to ensure regioselectivity, as shown in benzamide derivative syntheses .
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Advanced Synthesis Optimization: What experimental design approaches improve synthesis reproducibility?
Design of Experiments (DoE) is critical for optimizing parameters like temperature, stoichiometry, and residence time:
- Factorial designs identify critical variables (e.g., reagent ratio, solvent polarity).
- Response Surface Methodology (RSM) refines optimal conditions, as applied in flow chemistry setups for diazomethane synthesis .
- Flow chemistry systems enable precise control over reaction kinetics and scalability, reducing batch-to-batch variability .
Characterization Challenges: How to resolve spectral data contradictions (e.g., tautomerism)?
Tautomerism in the imino group can cause variable NMR signals. Mitigation strategies include:
- 2D NMR techniques (COSY, NOESY) to assign proton environments and confirm Z/E configurations .
- Variable-temperature NMR (e.g., 25°C to −40°C) to slow proton exchange and resolve splitting patterns.
- X-ray crystallography for unambiguous structural determination, as used for fluorinated benzamides .
Biological Activity Profiling: What assays are suitable for preliminary bioactivity screening?
While direct data on this compound is limited, analogous carboxamides are evaluated via:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell viability assays (MTT/XTT) to assess cytotoxicity in cancer or microbial models.
- Receptor binding studies , as exemplified in agrochemical research for carboxamide derivatives .
Computational Modeling: Which methods predict electronic properties?
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets is recommended to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
